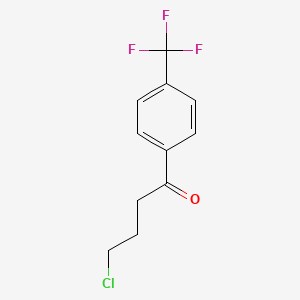

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane

CAS No.: 327617-82-3

Cat. No.: VC2260292

Molecular Formula: C11H10ClF3O

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327617-82-3 |

|---|---|

| Molecular Formula | C11H10ClF3O |

| Molecular Weight | 250.64 g/mol |

| IUPAC Name | 4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one |

| Standard InChI | InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2 |

| Standard InChI Key | WSQLCFKGZQTNOI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is an organic compound with the molecular formula C₁₁H₁₀ClF₃O and a molecular weight of 250.65 g/mol. This compound is formally identified in chemical databases by its CAS registry number 327617-82-3, which serves as its unique identifier in the scientific literature and chemical inventories. The compound's IUPAC name, 4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one, describes its structural features: a butanone backbone with a chlorine at the terminal carbon and a para-trifluoromethyl-substituted phenyl group at the carbonyl position. For computational chemistry applications, the compound is represented by the InChI key WSQLCFKGZQTNOI-UHFFFAOYSA-N, which encodes its structural information in a machine-readable format.

Structural Features and Characteristics

The molecular structure of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is characterized by several key functional groups that influence its chemical behavior. The central feature is a butanone skeleton where the carbonyl group is directly attached to a phenyl ring bearing a trifluoromethyl substituent at the para position. The trifluoromethyl group (CF₃) is a strongly electron-withdrawing moiety that affects the electronic distribution throughout the molecule, particularly at the carbonyl carbon, enhancing its electrophilicity. At the terminal position of the butanone chain lies a chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions, making this portion of the molecule particularly reactive toward nucleophiles. The compound's structure can be represented by the canonical SMILES notation C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F, which provides a linear textual representation of the molecular structure that chemists and computational programs can readily interpret.

Physical Properties

The physical state and properties of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane are important considerations for its handling, storage, and application in various chemical processes. Based on structural analogs, this compound is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of the trifluoromethyl group contributes to its lipophilicity, which influences its solubility profile in various solvents. The compound is expected to be highly soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while displaying limited solubility in water. This solubility profile is important for planning synthetic procedures and purification strategies involving this compound. The lipophilic character of the compound, estimated by its calculated LogP value of approximately 2.8, also has implications for its potential biological activities and membrane permeability in pharmacological applications.

Synthesis Methods and Preparation

Laboratory-Scale Synthetic Routes

The synthesis of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane can be achieved through several well-established synthetic routes that employ commercially available starting materials and standard laboratory equipment. One common approach involves the Friedel-Crafts acylation of 4-trifluoromethylbenzene with γ-chlorobutyryl chloride under anhydrous conditions. This reaction typically employs Lewis acid catalysts such as aluminum chloride (AlCl₃) in an aprotic solvent like dichloromethane, maintained at low temperatures (0-5°C) to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing trifluoromethyl group directs acylation preferentially to the para position, resulting in good regioselectivity. Following the reaction, aqueous workup and purification steps such as column chromatography are necessary to isolate the pure product in yields typically ranging from 65-85%, depending on reaction conditions and optimization.

Alternative Synthetic Approaches

An alternative synthetic approach involves the use of 4-trifluoromethylbenzaldehyde as a starting material, which undergoes reaction with chloroacetone under carefully controlled conditions. This method requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product through aldol condensation followed by subsequent transformations. Another viable synthetic route employs Weinreb amide chemistry, where a Weinreb amide derivative of 4-trifluoromethylbenzoic acid is treated with an appropriate organometallic reagent followed by addition of a chloroalkyl unit. This approach offers advantages in terms of chemoselectivity but may require more specialized reagents or techniques. The choice of synthetic method often depends on the availability of starting materials, scale requirements, and the expertise of the laboratory personnel conducting the synthesis.

Purification and Characterization

After synthesis, rigorous purification and characterization are essential to confirm the identity and purity of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane. Purification typically involves a combination of techniques such as recrystallization, column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures), or distillation under reduced pressure for larger quantities. The purified compound can be characterized using complementary analytical techniques including nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), which would show characteristic signals for the aromatic protons, the methylene groups, and the carbonyl carbon. Infrared spectroscopy would reveal distinctive absorption bands for the carbonyl group (~1700 cm⁻¹) and C-Cl bonds (~550-600 cm⁻¹). Mass spectrometry, particularly high-resolution electrospray ionization (ESI-MS), would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

Chemical Reactivity Profile

Carbonyl Chemistry

The carbonyl group in 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane represents a key reactive center that undergoes typical ketone transformations with enhanced reactivity due to the electron-withdrawing effect of the trifluoromethyl substituent. Nucleophilic addition reactions at the carbonyl carbon proceed with a range of nucleophiles, including hydride donors, organometallic reagents, and nitrogen-based nucleophiles. For instance, treatment with sodium borohydride (NaBH₄) results in reduction to the corresponding alcohol, while reaction with Grignard reagents leads to tertiary alcohols. The compound can also participate in condensation reactions with primary amines to form imines, with hydrazines to form hydrazones, or in aldol-type reactions with enolizable carbonyl compounds. These transformations are valuable in building molecular complexity and introducing functional group diversity for further synthetic elaboration. The presence of the trifluoromethyl group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, potentially accelerating these reactions compared to unsubstituted analogs.

Alkyl Halide Reactivity

The terminal chloroalkyl portion of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane represents another important reactive site that participates in nucleophilic substitution reactions. The primary alkyl chloride undergoes both SN1 and SN2 reactions, with the SN2 pathway predominating due to the unhindered nature of the primary carbon. Common nucleophiles that effectively displace the chloride include azides, thiolates, amines, and alkoxides, leading to a diverse array of functionalized derivatives. For example, reaction with sodium azide in dimethylformamide produces the corresponding azido compound, which can be further transformed via click chemistry or reduction to an amine. Similarly, treatment with thiourea followed by base hydrolysis yields the corresponding thiol. These substitution reactions expand the synthetic utility of the compound as a versatile building block in organic synthesis and medicinal chemistry applications.

Oxidation and Reduction Pathways

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane undergoes predictable oxidation and reduction reactions that target its functional groups. Oxidation reactions can convert the compound to corresponding carboxylic acids or other oxidized derivatives depending on the oxidizing agent employed. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), which can oxidize the methylene groups adjacent to the carbonyl. Reduction reactions, on the other hand, primarily target the ketone group and can convert it to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride. The chloride functionality may also be reduced under certain conditions, particularly with strong reducing agents like lithium aluminum hydride, leading to dehalogenated products. The trifluoromethyl group generally remains intact under most oxidative or reductive conditions, providing a persistent structural feature in derivative compounds.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane serves as a valuable synthetic intermediate in the preparation of structurally diverse compounds with applications in pharmaceutical research, agrochemicals, and specialty materials. Its bifunctional nature, featuring both a ketone and an alkyl chloride, allows for selective modifications at either site to generate libraries of compounds for structure-activity relationship studies. The compound can be incorporated into more complex molecular frameworks through sequential functionalization of its reactive centers. For instance, initial substitution at the chloride position followed by carbonyl group modification can lead to asymmetrically substituted derivatives. These sequential transformations enable the construction of heterocyclic compounds, amides, esters, and other functionalized molecules that may exhibit interesting biological or material properties. The presence of the trifluoromethyl group adds value to these derivatives, as fluorinated compounds often display enhanced metabolic stability and unique physicochemical properties.

Precursor for Heterocyclic Compounds

One particularly important application of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is in the synthesis of heterocyclic compounds. The molecule's structure is well-suited for cyclization reactions that generate five- and six-membered heterocycles. For example, reaction with primary amines or hydrazines can lead to nitrogen-containing heterocycles through initial substitution of the chloride followed by intramolecular condensation with the ketone. This approach can yield pyrrolidines, piperidines, or their unsaturated analogs depending on the reaction conditions. Similarly, treatment with bifunctional nucleophiles such as cysteamine can produce thiazoline or thiazolidine derivatives. These heterocyclic compounds are of interest in medicinal chemistry as they often serve as privileged scaffolds in drug discovery programs, providing rigid frameworks that can interact specifically with biological targets.

Fluorine Chemistry Applications

The presence of the trifluoromethyl group in 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane makes it particularly valuable in fluorine chemistry applications. Fluorinated compounds have gained significant attention in pharmaceutical research due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding interactions with protein targets. The trifluoromethyl group serves as a metabolically stable bioisostere for methyl or other alkyl groups and can significantly alter the electronic properties of the molecule. Synthetic chemists can utilize 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane as a fluorine-containing building block to introduce this important functionality into larger molecules. This approach is more efficient than attempting to introduce the trifluoromethyl group at later stages of synthesis, which often requires harsh conditions or specialized reagents. The growing importance of fluorinated compounds in drug discovery continues to drive interest in versatile building blocks like this compound.

| Enzyme | IC₅₀ Value (μM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition observed |

| Butyrylcholinesterase (BChE) | 7.7 | Stronger inhibition compared to AChE |

| Cyclooxygenase-2 (COX-2) | Not specified | Potential anti-inflammatory effects |

| Lipoxygenase (LOX) | Not specified | Involved in inflammatory processes |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane provides valuable insights for designing more potent and selective analogs with enhanced biological properties. The key structural elements that influence the compound's biological activity include the trifluoromethyl group, the carbonyl functionality, and the chloroalkyl chain. Modifications of these features can significantly alter the compound's interactions with biological targets. For example, replacing the chlorine with other leaving groups such as bromide or tosylate may affect the compound's reactivity and binding affinity. Similarly, altering the position of the trifluoromethyl group on the phenyl ring (from para to meta or ortho) could change the electronic distribution and three-dimensional structure of the molecule, potentially leading to different biological activities. Systematic structural modifications guided by computational modeling and experimental testing are necessary to optimize the compound's properties for specific biological applications.

Analytical Methods and Characterization

Spectroscopic Analysis Techniques

Accurate characterization of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane requires a combination of spectroscopic techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structure elucidation, with ¹H NMR revealing the characteristic signals of aromatic protons from the 4-trifluoromethylphenyl group (typically appearing as a pair of doublets due to the para substitution pattern), along with distinctive methylene resonances from the butanone chain. ¹³C NMR spectroscopy would display the carbonyl carbon signal at approximately 200-210 ppm, aromatic carbon signals between 120-140 ppm, and the characteristic quartet for the trifluoromethyl carbon due to C-F coupling. Infrared (IR) spectroscopy provides valuable information about functional groups, with expected strong absorption bands for the carbonyl stretch around 1700 cm⁻¹ and C-Cl stretching vibrations in the 550-600 cm⁻¹ region. Mass spectrometry, particularly high-resolution electrospray ionization (ESI-MS), confirms the molecular formula through accurate mass determination and provides characteristic fragmentation patterns that support structural assignment.

Chromatographic Methods

Chromatographic techniques play an essential role in the purification and analysis of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane and its derivatives. High-Performance Liquid Chromatography (HPLC) using a C18 column with UV detection at 254 nm represents an effective method for quantitative analysis and purity assessment. A typical gradient elution with acetonitrile/water mixtures provides good separation of the target compound from potential impurities or structural analogs. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), offers complementary information, particularly for volatile derivatives or degradation products. For preparative purposes, flash column chromatography using silica gel as the stationary phase and carefully optimized mobile phases (commonly hexane/ethyl acetate mixtures) enables efficient isolation of the pure compound. Thin Layer Chromatography (TLC) serves as a rapid analytical tool for reaction monitoring and optimization of purification conditions, with typical visualization achieved using UV light or appropriate chemical stains.

Stability Studies and Degradation Pathways

Understanding the stability profile of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane under various conditions is crucial for handling, storage, and application considerations. Accelerated stability studies, including exposure to different temperatures, pH environments, and light conditions, help identify potential degradation pathways and establish appropriate storage recommendations. The compound may undergo several degradation reactions, including hydrolysis of the chloride to form the corresponding alcohol or acid, oxidation of the methylene groups, or photochemical decomposition. Analytical techniques for monitoring stability include HPLC with UV or PDA (Photodiode Array) detection, which can track the appearance of degradation products over time. Mass spectrometry provides valuable information about the structures of degradation products, aiding in the elucidation of decomposition mechanisms. Based on the structural features and reactivity profile, proper storage conditions likely include refrigeration (2-8°C) in airtight containers protected from light and moisture, with appropriate stabilizers added for long-term storage.

Future Research Directions

Structural Optimization for Enhanced Properties

Future research on 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane could focus on structural optimization to enhance its properties for specific applications. This would involve systematic modification of key molecular features and evaluation of the resulting compounds. Potential structural variations include altering the position of the trifluoromethyl group on the phenyl ring, substituting the chlorine with other halogens or leaving groups, modifying the length of the carbon chain between the carbonyl and the chlorine, or introducing additional functional groups along the chain. These modifications could be guided by computational chemistry approaches such as molecular modeling and quantitative structure-activity relationship (QSAR) studies to predict how structural changes might affect properties like reactivity, stability, and biological activity. Additionally, investigating bioisosteric replacements for the trifluoromethyl group or other structural elements could lead to compounds with improved pharmacokinetic profiles or novel chemical properties. This systematic exploration would generate valuable structure-property relationship data to guide future applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume